Chlorthal-monomethyl

Übersicht

Beschreibung

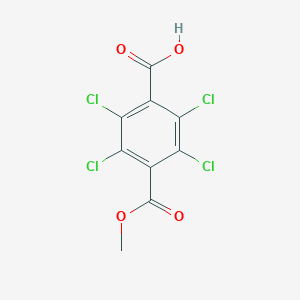

Chlorthal-monomethyl, also known as monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the molecular formula C₉H₄Cl₄O₄ and a molecular weight of 317.938 g/mol . It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms, and one of the carboxyl groups is esterified with a methyl group .

Vorbereitungsmethoden

Chlorthal-monomethyl can be synthesized through various synthetic routes. One common method involves the esterification of tetrachloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Chlorthal-monomethyl undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield tetrachloroterephthalic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

Regulatory Status

Chlorthal-monomethyl has undergone various evaluations by regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and Health Canada. These assessments focus on its safety for human health and the environment:

- Health Canada : The Pest Management Regulatory Agency (PMRA) has proposed continued registration for chlorthal uses based on evaluations that indicate acceptable risks when used according to label directions .

- U.S. EPA : this compound has been classified as a Group C possible human carcinogen, with risk assessments indicating that exposure levels during occupational use are generally acceptable under specific protective measures .

Applications in Agriculture

This compound is primarily applied in the following contexts:

- Agricultural Crops : It is used to control weeds in various crops such as cabbage, cucumbers, and tomatoes. Application rates can reach up to 13.5 kg a.i./ha depending on the crop type .

- Ornamentals and Turf : It is effective in non-residential ornamental settings and turf management, providing pre-emergent weed control .

Environmental Impact

The environmental risk assessments conducted by both the PMRA and EPA suggest that this compound poses minimal risk to non-target organisms when applied according to recommended guidelines. Key findings include:

- Soil Residuality : this compound exhibits residual activity in soil, which can influence subsequent crop planting if not managed properly.

- Non-target Species : Studies indicate that it does not significantly affect birds, mammals, or beneficial insects when used as directed .

Health Considerations

Health evaluations have highlighted potential exposure routes for individuals handling this compound:

- Occupational Exposure : Workers mixing or applying chlorthal may encounter exposure through inhalation or dermal contact. Risk assessments have established acceptable exposure levels based on protective equipment usage .

- Consumer Safety : The compound is unlikely to pose health risks to consumers when residue levels remain below established maximum residue limits (MRLs) in food products .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- Occupational Risk Assessment : A study evaluating mixer/loader exposure found that with appropriate protective measures, risks were within acceptable ranges .

- Environmental Monitoring : Research correlating agricultural use with ambient air concentrations demonstrated that proper application practices minimize environmental contamination risks .

Summary Table of Applications

| Application Area | Crop Types | Maximum Application Rate (kg a.i./ha) |

|---|---|---|

| Agricultural Crops | Cabbage, Cucumbers, Tomatoes | 13.5 |

| Ornamentals | Various Non-residential Plants | 12.7 |

| Turf Management | Golf Courses, Athletic Fields | 20.2 |

Wirkmechanismus

The mechanism of action of monomethyltetrachloroterephthalate involves its interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, potentially affecting their activity and function . Specific pathways and molecular targets may vary depending on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Chlorthal-monomethyl can be compared with other similar compounds, such as:

Tetrachloroterephthalic Acid: The

Biologische Aktivität

Chlorthal-monomethyl, also known as monomethyl tetrachloroterephthalate (MMTTP), is a chlorinated aromatic compound primarily recognized as a metabolite of chlorthal-dimethyl, a widely used herbicide. This article explores the biological activity of this compound, including its synthesis, environmental behavior, toxicity, and potential applications.

This compound has the molecular formula C₉H₄Cl₄O₄ and a molecular weight of approximately 317.94 g/mol. It is synthesized through the hydrolysis of chlorthal-dimethyl under acidic or basic conditions, resulting in the cleavage of one ester bond to produce the monomethyl ester. Alternative methods may involve chlorination reactions starting from simpler aromatic compounds, though these are less common.

Biological Activity and Environmental Impact

This compound retains some biological activity while being less toxic than its parent compound, chlorthal-dimethyl. Research indicates that it can act as an intermediate in the degradation pathways of chlorinated compounds in the environment. Its degradation can lead to the formation of tetrachloroterephthalic acid (TPA), which is more persistent in environmental systems .

Table 1: Comparison of Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Chlorthal-dimethyl | C₁₀H₆Cl₄O₄ | Parent compound; more toxic; used as herbicide |

| Tetrachloroterephthalic acid | C₈Cl₄O₄ | Major degradate; more persistent in environment |

| Monomethyl tetrachloroterephthalate | C₉H₄Cl₄O₄ | Direct metabolite; less toxic than parent |

| Dichloropropene | C₃H₄Cl₂ | Different structure; used as soil fumigant |

Toxicological Profile

The toxicity of this compound has not been extensively studied; however, it is suggested to be less harmful compared to chlorthal-dimethyl. Some studies indicate potential risks such as skin irritation and eye damage upon exposure. The compound's structural similarities to other chlorinated compounds raise concerns regarding its biological effects.

Case Studies on Toxicity

- Skin and Eye Irritation : Research indicates that exposure to MMTTP may lead to irritation similar to that caused by its parent compound, though specific data on MMTTP is limited.

- Environmental Persistence : Studies have shown that MMTTP can persist in soil and water systems due to its stability and resistance to microbial degradation, which raises concerns about its long-term ecological impact .

Metabolism and Degradation Pathways

The metabolism of this compound involves hydrolysis by nonspecific esterases, with MMTTP acting as an intermediate before further degradation into TPA . This pathway is significant for understanding how chlorinated compounds behave in ecological systems.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINVWXSZUQKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041782 | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-54-7 | |

| Record name | Chlorthal monomethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-monomethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORTHAL-MONOMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.